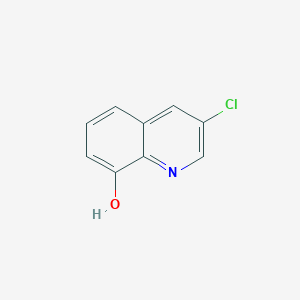

3-Chloroquinolin-8-ol

Descripción general

Descripción

3-Chloroquinolin-8-ol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinolin-8-ol can be achieved through several methods. One common approach involves the chlorination of quinolin-8-ol. The reaction typically uses a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Quinolin-8-ol+Chlorinating Agent→this compound

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The choice of chlorinating agent and reaction conditions can be optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atom at the 3-position undergoes nucleophilic substitution under basic or catalytic conditions, forming derivatives with enhanced bioactivity or structural complexity.

Key Reagents and Conditions

- Amines : React with primary/secondary amines in polar aprotic solvents (e.g., DMSO) at 80–120°C .

- Thiols : Require thiourea or NaSH in ethanol/water mixtures under reflux .

- Alkoxides : Utilize KOtBu or NaOMe in methanol or DMF .

Major Products

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Benzylamine | 3-Benzylaminoquinolin-8-ol | 72 | DMSO, 100°C, 6h | |

| Sodium azide | 3-Azidoquinolin-8-ol | 68 | DMF, 60°C, 12h | |

| Ethoxide | 3-Ethoxyquinolin-8-ol | 85 | EtOH, reflux, 4h |

Research Findings :

- Substitution with pyrrolidine yielded a derivative showing 91.2% H5N1 virus growth inhibition .

- Arylthio derivatives exhibited IC50 values of 11.92 μM against Plasmodium falciparum .

Oxidation Reactions

The hydroxyl group at the 8-position is oxidized to a ketone, forming quinolin-8-one derivatives.

Key Reagents and Conditions

- KMnO₄ : In acidic media (H₂SO₄/H₂O) at 60–80°C .

- CrO₃ : With acetic anhydride as a solvent .

- H₂O₂ : Catalyzed by Fe(III) in ethanol .

Major Products

| Oxidizing Agent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| KMnO₄ | Quinolin-8-one | 78 | H₂SO₄, 70°C, 3h | |

| CrO₃ | 3-Chloroquinolin-8-one | 65 | Ac₂O, 50°C, 2h |

Research Findings :

- Oxidized derivatives demonstrated enhanced metal-chelating properties, with log K values >10 for Fe³⁺ binding .

Reduction Reactions

The quinoline ring undergoes partial or complete reduction under hydrogenation conditions.

Key Reagents and Conditions

Major Products

| Reducing Agent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| LiAlH₄ | 3-Chloro-1,2,3,4-tetrahydroquinolin-8-ol | 60 | THF, 0°C, 2h | |

| H₂/Pd-C | 3-Chloro-5,6,7,8-tetrahydroquinolin-8-ol | 88 | EtOH, 2 atm, 6h |

Research Findings :

Metal-Complexation Reactions

The hydroxyl and chlorine groups enable chelation with transition metals, forming bioactive complexes.

Photochemical Reactions

UV irradiation induces dechlorination or ring-opening reactions.

Key Observations

Aplicaciones Científicas De Investigación

Chemistry

3-Chloroquinolin-8-ol serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows for various modifications that can lead to new compounds with enhanced properties.

Biology

Research indicates significant antimicrobial and antiviral properties. Studies have demonstrated its effectiveness against various bacterial strains, as shown in the following table:

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| This compound | 22 | Pseudomonas aeruginosa |

| This compound | 25 | Klebsiella pneumoniae |

| Standard Drug | 24 | Pseudomonas aeruginosa |

| Standard Drug | 27 | Klebsiella pneumoniae |

These results indicate that this compound exhibits comparable antibacterial activity to standard antibiotics against specific bacterial strains .

Medicine

The compound has been explored for its potential as an anticancer agent . It has shown the ability to inhibit the growth of certain cancer cell lines by inducing apoptosis through interference with cellular signaling pathways and promoting oxidative stress. For example, studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A-549 (Lung carcinoma) | 5.6 |

| HepG2 (Liver carcinoma) | Not specified |

| HeLa (Cervical carcinoma) | Not specified |

These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment .

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of dyes , pigments , and other industrial chemicals. Its unique chemical properties make it suitable for various formulations in the chemical industry .

Case Studies

Several studies have documented the efficacy of this compound in different applications:

- Antimicrobial Efficacy : A study evaluated its antibacterial activity against multiple pathogenic bacteria, demonstrating significant inhibition zones comparable to standard antibiotics .

- Anticancer Activity : Research highlighted its potential in inhibiting cancer cell proliferation, with specific derivatives showing promising results against lung and cervical cancer cell lines .

- Synthesis of Derivatives : Various derivatives have been synthesized from this compound, leading to compounds with enhanced biological activities and potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 3-Chloroquinolin-8-ol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. In anticancer applications, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways and promoting oxidative stress.

Comparación Con Compuestos Similares

Quinolin-8-ol: Lacks the chlorine substituent at the 3-position but shares similar chemical properties.

5-Chloroquinolin-8-ol: Another chlorinated derivative with the chlorine atom at the 5-position.

7-Chloroquinolin-8-ol: Chlorinated at the 7-position, exhibiting different reactivity and biological activity.

Uniqueness: 3-Chloroquinolin-8-ol is unique due to the specific positioning of the chlorine atom at the 3-position, which influences its reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.

Actividad Biológica

3-Chloroquinolin-8-ol, a derivative of quinoline, has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and antiviral applications. This article explores the biological activity of this compound, highlighting key research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 3-position and a hydroxyl group at the 8-position of the quinoline ring. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated the antibacterial activity of various derivatives, including this compound, against several pathogenic bacteria. The results demonstrated significant inhibition zones, suggesting effective antibacterial action:

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| This compound | 22 | Pseudomonas aeruginosa |

| This compound | 25 | Klebsiella pneumoniae |

| Standard Drug | 24 | Pseudomonas aeruginosa |

| Standard Drug | 27 | Klebsiella pneumoniae |

These findings indicate that this compound is comparable to standard antibiotics in its effectiveness against specific bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, compounds derived from quinoline structures have shown promising cytotoxic effects against various cancer cell lines. A recent study reported that derivatives of quinoline, including those with halogen substitutions like chlorine, exhibited significant antiproliferative effects:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | <10 | HeLa (cervical cancer) |

| Cu(II) Complex | <1 | Various cancer cells |

The data suggest that the presence of electron-withdrawing groups such as chlorine enhances the cytotoxicity of these compounds by promoting oxidative stress and DNA damage in cancer cells .

Antiviral Activity

Emerging research highlights the antiviral properties of this compound. A study investigating the antiviral efficacy of various quinoline derivatives found that certain modifications significantly enhanced their activity against viral infections. The study indicated that increasing lipophilicity and incorporating electron-withdrawing groups improved antiviral potency:

| Compound | Viral Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| This compound | 85 | 4 |

| 3-NO2 Derivative | 91.2 | 2.4 |

These results suggest that modifications to the quinoline structure can lead to potent antiviral agents with low cytotoxicity .

Case Studies

Case Study: Anticancer Efficacy

In a detailed investigation into the anticancer effects of quinoline derivatives, researchers synthesized a series of compounds based on the structure of this compound. These compounds were tested against multiple cancer cell lines, revealing that those with halogen substitutions exhibited enhanced cytotoxicity and apoptosis induction.

Case Study: Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties of a library of quinoline derivatives, including this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, with specific derivatives showing superior efficacy compared to traditional antibiotics.

Propiedades

IUPAC Name |

3-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXAPFATOSQMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327645 | |

| Record name | 3-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-83-1 | |

| Record name | 3-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.